Affinine
Description
Affinine (C₂₀H₂₆N₂O₂) is a 3-oxosarpagine indole alkaloid belonging to the Corynanthean subclass, first isolated from Tabernaemontana species . It is characterized by a pentacyclic framework with a 3-oxo group and a hydroxyl substituent at C-15. Yang et al. achieved its first enantiospecific total synthesis via a 12-step sequence, featuring critical transformations such as C-3-N bond cleavage using Cbz-Cl/LiAlH₄ and subsequent oxidation . This compound exhibits notable bioactivity, including acetylcholinesterase (AChE) inhibition and central nervous system (CNS) depressant effects at higher doses .
Properties
CAS No. |
2134-82-9 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(1R,14S,15E)-15-ethylidene-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O2/c1-3-12-10-22(2)18-8-15-13-6-4-5-7-17(13)21-20(15)19(24)9-14(12)16(18)11-23/h3-7,14,16,18,21,23H,8-11H2,1-2H3/b12-3-/t14-,16?,18-/m1/s1 |
InChI Key |
PXFBZOLANLWPMH-SMLHJDAJSA-N |
SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
Isomeric SMILES |
C/C=C\1/CN([C@@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=CC=CC=C34)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
16-Epi-Affinine (214)
- Structural Differences : Epimerization at C-16 alters the spatial orientation of the hydroxyl group, impacting hydrogen-bonding interactions .
- Bioactivity : While its AChE inhibition potency is comparable to Affinine, its CNS effects differ due to stereochemical variations. In mice, 16-Epi-Affinine shows reduced hypothermic activity compared to this compound .
Vobasinediol (215) and 16-Epi-Vobasinediol (216)
- Structural Features : Both lack the 3-oxo group but retain the sarpagine core. Vobasinediol has hydroxyl groups at C-16 and C-17, whereas its epimer reverses the C-16 configuration .
- Activity : These compounds exhibit weaker AChE inhibition (<50% activity of this compound) due to the absence of the 3-oxo group, which is critical for enzyme binding .
Pelirine (10-Methoxy-16-Epithis compound)
Pharmacological and Enzymatic Activity Comparison
Table 1: AChE Inhibition and Selectivity
Key Findings :
- Hydrophobic Substituents : this compound’s 3-oxo group and hydroxyl at C-16 enhance AChE binding via hydrophobic and hydrogen-bond interactions .
- Epimerization : 16-Epi derivatives (e.g., Pelirine) show reduced selectivity due to altered stereochemistry at C-16 .
Table 2: Structural Impact on Pharmacological Effects
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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